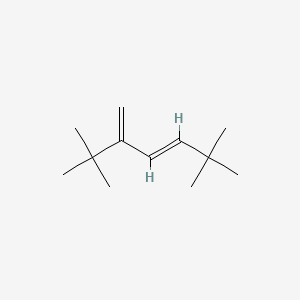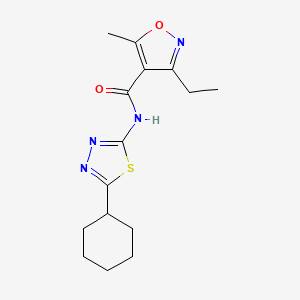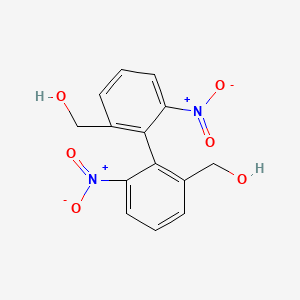![molecular formula C16H28BClO2 B14153734 (4R,5R)-2-[(1S)-1-chloroethyl]-4,5-dicyclohexyl-1,3,2-dioxaborolane CAS No. 141550-15-4](/img/structure/B14153734.png)
(4R,5R)-2-[(1S)-1-chloroethyl]-4,5-dicyclohexyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R,5R)-2-[(1S)-1-chloroethyl]-4,5-dicyclohexyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a dioxaborolane ring substituted with a chloroethyl group and two cyclohexyl groups. Its distinct configuration and reactivity make it a valuable subject of study for synthetic chemists and researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-2-[(1S)-1-chloroethyl]-4,5-dicyclohexyl-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with a chloroethylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(4R,5R)-2-[(1S)-1-chloroethyl]-4,5-dicyclohexyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Oxidation Reactions: The boron center can be oxidized to form boronic acids or borates.
Reduction Reactions: The compound can undergo reduction to yield different boron-containing species.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can react with the chloroethyl group under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium perborate are used to oxidize the boron center.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
科学研究应用
Chemistry
In chemistry, (4R,5R)-2-[(1S)-1-chloroethyl]-4,5-dicyclohexyl-1,3,2-dioxaborolane is used as a building block for the synthesis of complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology and Medicine
The compound’s boron content makes it a candidate for boron neutron capture therapy (BNCT), a targeted cancer treatment. Additionally, its derivatives are studied for potential use as enzyme inhibitors or drug delivery agents.
Industry
In the industrial sector, this compound is explored for its potential in materials science, particularly in the development of boron-containing polymers and advanced materials with unique properties.
作用机制
The mechanism of action of (4R,5R)-2-[(1S)-1-chloroethyl]-4,5-dicyclohexyl-1,3,2-dioxaborolane involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to potential biological effects. The boron center can also participate in coordination chemistry, influencing the compound’s reactivity and interactions.
相似化合物的比较
Similar Compounds
- (4R,5R)-2-[(1S)-1-bromoethyl]-4,5-dicyclohexyl-1,3,2-dioxaborolane
- (4R,5R)-2-[(1S)-1-iodoethyl]-4,5-dicyclohexyl-1,3,2-dioxaborolane
- (4R,5R)-2-[(1S)-1-methylethyl]-4,5-dicyclohexyl-1,3,2-dioxaborolane
Uniqueness
The uniqueness of (4R,5R)-2-[(1S)-1-chloroethyl]-4,5-dicyclohexyl-1,3,2-dioxaborolane lies in its specific chloroethyl substitution, which imparts distinct reactivity compared to its bromo, iodo, or methylethyl analogs. This unique reactivity makes it a versatile compound for various synthetic and research applications.
属性
CAS 编号 |
141550-15-4 |
|---|---|
分子式 |
C16H28BClO2 |
分子量 |
298.7 g/mol |
IUPAC 名称 |
(4R,5R)-2-[(1S)-1-chloroethyl]-4,5-dicyclohexyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H28BClO2/c1-12(18)17-19-15(13-8-4-2-5-9-13)16(20-17)14-10-6-3-7-11-14/h12-16H,2-11H2,1H3/t12-,15-,16-/m1/s1 |
InChI 键 |
WAUFXFXKHQVFGA-DAXOMENPSA-N |
手性 SMILES |
B1(O[C@@H]([C@H](O1)C2CCCCC2)C3CCCCC3)[C@@H](C)Cl |
规范 SMILES |
B1(OC(C(O1)C2CCCCC2)C3CCCCC3)C(C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


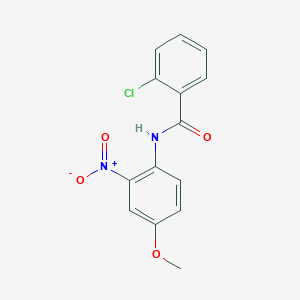
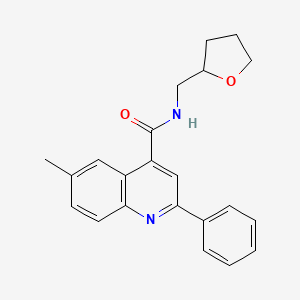
![6-bromo-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-imidazo[4,5-b]pyridine](/img/structure/B14153663.png)
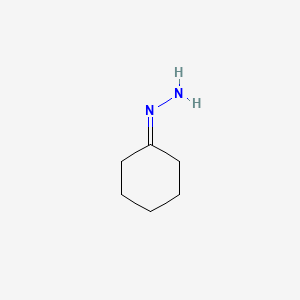
![4-[(2E)-2-[(5Z)-4,6-dioxo-5-[(4-sulfonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonic acid](/img/structure/B14153683.png)
![2-hydroxy-N'-[(E)-quinolin-4-ylmethylidene]benzohydrazide](/img/structure/B14153692.png)

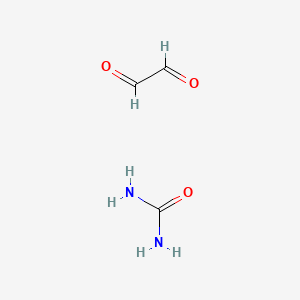
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B14153710.png)
![N-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B14153714.png)
